molecular formula C22H26O6 B092361 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one CAS No. 15462-91-6

3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one

Cat. No. B092361
CAS RN: 15462-91-6
M. Wt: 386.4 g/mol
InChI Key: ZWUMDFWFKWDFBI-UHFFFAOYSA-N
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Description

The compound "3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one" is a complex organic molecule that appears to be related to various research areas, including the synthesis of aryl pentanediones and the study of molecular structures of organotin compounds. The compound's structure suggests it may have applications in medicinal chemistry and could be a potential intermediate for pharmaceuticals.

Synthesis Analysis

The synthesis of related aryl pentanediones has been explored through palladium-catalyzed cross-coupling reactions. For instance, 3,5-dimethyl-4-iodoisoxazoles have been successfully coupled with arylboronic acids to form 4-aryl-3,5-dimethylisoxazoles, which can then be converted to 3-aryl-2,4-pentanediones . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of organotin compounds derived from lithiation reactions has been studied, revealing insights into the rigid polycyclic structures of these molecules . Although the compound of interest is not an organotin, the methodologies used in determining the structure, such as X-ray structural analysis and NMR data, are relevant for analyzing its molecular structure.

Chemical Reactions Analysis

The synthesis of 1,5-diaryl-2,4-pentanediones and related compounds involves several chemical reactions, including the use of aryl acetaldoximes, reductive hydrogenation, and oxidation-reduction sequences . These reactions could be pertinent to the synthesis and functionalization of the compound , especially in the modification of the aryl groups and the pentanone moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups and molecular geometry. For example, the presence of multiple methoxy groups could affect its solubility in organic solvents, while the pentan-2-one structure might influence its reactivity in nucleophilic addition reactions. The synthesis of similar compounds, such as 3,5-dihydroxy-1-pentylbenzene, involves steps that could shed light on the reactivity and stability of the compound .

Scientific Research Applications

Photosensitive Protecting Groups

Photosensitive protecting groups, including compounds like 3,5-dimethoxybenzoinyl, play a significant role in synthetic chemistry. They offer promise in creating reversible protections for functional groups, enabling selective deprotection under light exposure. Such mechanisms are crucial for developing photoresponsive materials and compounds (Amit, Zehavi, & Patchornik, 1974).

Liquid Crystal Research

Methylene-linked liquid crystal dimers, with structural components akin to the query compound, exhibit unique transitional properties, including the formation of a twist-bend nematic phase. These materials are of interest for their potential applications in advanced display technologies and optical devices (Henderson & Imrie, 2011).

Lignin Acidolysis Mechanism Studies

The acidolysis of lignin model compounds, including those with methoxy and dimethoxy phenyl groups, has been studied to understand the breakdown mechanisms of lignin—a major component of plant biomass. Insights from these studies are crucial for advancing biofuel production technologies (Yokoyama, 2015).

Antioxidant Activity Analysis

In the field of food engineering and medicine, determining the antioxidant activity of compounds is vital. Tests such as ORAC, HORAC, and CUPRAC are employed to assess the antioxidant capacity, which is fundamental in evaluating the health benefits and stability of food and pharmaceutical products (Munteanu & Apetrei, 2021).

Mechanism of Action

The compound exerts an anxiolytic activity .

Safety and Hazards

The synthesis process of this compound involves the use of chromium salts as oxidizing agents, which are strongly toxic compounds damaging the environment. The storage, neutralization, and re-utilization of these substances cause serious environmental problems .

Future Directions

The current methods of synthesis have some drawbacks, including the use of toxic chromium salts and poor yield. Therefore, future research could focus on finding new synthesis methods that are more environmentally friendly and have higher yields .

properties

IUPAC Name

3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-7-15(13(2)23)16-11-20(27-5)21(28-6)12-17(16)22(24)14-8-9-18(25-3)19(10-14)26-4/h8-12,15H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUMDFWFKWDFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)OC)OC)OC)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935029
Record name 3-[2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one

CAS RN

15462-91-6
Record name 3-[2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl]-2-pentanone
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URL https://commonchemistry.cas.org/detail?cas_rn=15462-91-6
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Record name 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one
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